AMPD1 Cross-Reactivity Profile: A Differentiating Feature for Isoform-Selectivity Studies
AMPD2 inhibitor 1 exhibits measurable inhibitory activity against the AMPD1 isoform, with a reported IC50 of 620 nM in a biochemical assay [1]. This contrasts with AMPD2 inhibitor 2 (compound 21), which was designed for allosteric modulation and shows no reported AMPD1 inhibition under standard assay conditions [2]. The cross-reactivity of AMPD2 inhibitor 1 with AMPD1 provides a unique tool for investigating the functional consequences of dual AMPD1/AMPD2 inhibition versus selective AMPD2 inhibition.
| Evidence Dimension | AMPD1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 620 nM (AMPD1) |
| Comparator Or Baseline | AMPD2 inhibitor 2: No detectable AMPD1 inhibition reported |
| Quantified Difference | >620 nM difference in AMPD1 IC50 |
| Conditions | Biochemical enzyme inhibition assay: 10 nM AMPD1 in buffer A (50 mM HEPES, 150 mM KCl, 5 mM MgCl2, 0.5 mM glutathione, pH 7.4) |
Why This Matters
This cross-reactivity enables controlled studies of AMPD1/AMPD2 functional interplay that are not possible with isoform-selective inhibitors.
- [1] BindingDB. (n.d.). BDBM154581: 6-[4-({[(1R)-1-(naphthalen-1-yl)ethyl]amino}methyl)phenyl]pyridine-3-carboxylic acid (Compound 1) - Affinity Data for AMPD1. View Source
- [2] Kitao, Y., Saito, T., Yamanaka, K., Murai, Y., Oba, M., et al. (2023). The discovery of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides as AMPD2 inhibitors with a novel mechanism of action. Bioorganic & Medicinal Chemistry Letters, 80, 129110. View Source
